molecular formula C5H5N3OS B139936 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate CAS No. 140454-86-0

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate

Cat. No.: B139936
CAS No.: 140454-86-0
M. Wt: 155.18 g/mol
InChI Key: LOPRWIISVYKWFQ-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is a heterocyclic compound that features an oxazole ring substituted with an amino group, a methyl group, and a thiocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-nitroisoxazole with thiocyanate salts in the presence of a reducing agent to yield the desired compound . The reaction conditions often require a solvent such as ethanol or acetonitrile and a temperature range of 50-80°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit topoisomerase II, resulting in DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methyl-1,2-oxazol-4-yl azide
  • 5-Amino-3-methyl-1,2-oxazol-4-yl amine
  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate is unique due to its thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(5-amino-3-methyl-1,2-oxazol-4-yl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c1-3-4(10-2-6)5(7)9-8-3/h7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPRWIISVYKWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587957
Record name 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140454-86-0
Record name 5-Amino-3-methyl-1,2-oxazol-4-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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